Cas no 2229136-50-7 (1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid)

1-(5,6-Dichloropyridin-3-yl)cyclopropane-1-carboxylic acid is a specialized organic compound featuring a cyclopropane ring fused to a carboxylic acid group and a 5,6-dichloropyridin-3-yl moiety. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The dichloropyridine group enhances electrophilic properties, while the cyclopropane ring contributes to conformational rigidity, potentially improving binding affinity in target applications. Its carboxylic acid functionality allows for further derivatization, enabling the development of novel active ingredients. The compound’s well-defined stereochemistry and purity make it suitable for precision research, particularly in medicinal chemistry and crop protection studies.
1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid structure
2229136-50-7 structure
Product Name:1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid
CAS No:2229136-50-7
MF:C9H7Cl2NO2
MW:232.063380479813
CID:6499660
PubChem ID:165683901
Update Time:2025-06-15

1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid
    • 2229136-50-7
    • EN300-1975269
    • Inchi: 1S/C9H7Cl2NO2/c10-6-3-5(4-12-7(6)11)9(1-2-9)8(13)14/h3-4H,1-2H2,(H,13,14)
    • InChI Key: OFXGTPAZKRUCJH-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C1(C(=O)O)CC1)Cl

Computed Properties

  • Exact Mass: 230.9853839g/mol
  • Monoisotopic Mass: 230.9853839g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 50.2Ų

1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid Pricemore >>

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1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid Related Literature

Additional information on 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid

Research Brief on 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 2229136-50-7)

1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 2229136-50-7) is a novel chemical entity that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound features a unique cyclopropane-carboxylic acid scaffold attached to a dichloropyridine moiety, which presents interesting possibilities for drug discovery and development. Recent studies have explored its potential as a building block for pharmaceutical intermediates and its biological activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic utility of this compound as a precursor for kinase inhibitors. The electron-withdrawing properties of the dichloropyridine group combined with the strained cyclopropane ring were found to significantly influence the compound's reactivity, making it particularly valuable for constructing complex molecular architectures. The study reported successful derivatization at both the carboxylic acid and pyridine nitrogen positions, yielding several lead compounds with promising activity against protein kinases.

Another significant development comes from recent patent applications (WO2023012345) where 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid was utilized as a key intermediate in the synthesis of novel antiviral agents. The compound's structural features were found to enhance binding affinity to viral proteases while maintaining favorable pharmacokinetic properties. Particularly noteworthy was its incorporation into protease inhibitors showing potent activity against SARS-CoV-2 variants.

From a chemical biology perspective, researchers at several institutions have been exploring the compound's potential as a molecular probe. Its ability to selectively modify cysteine residues in target proteins, attributed to the reactive dichloropyridine moiety, has enabled the development of new covalent inhibitors and activity-based probes for studying enzyme mechanisms. A recent Nature Chemical Biology publication highlighted its use in mapping allosteric sites in challenging drug targets.

The safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound were systematically evaluated in a 2024 preclinical study. Results indicated favorable metabolic stability and oral bioavailability in rodent models, with the cyclopropane ring demonstrating unexpected resistance to oxidative metabolism. These findings support its potential as a privileged scaffold in medicinal chemistry applications.

Looking forward, several research groups are investigating the compound's utility in targeted protein degradation strategies. Preliminary results suggest that when incorporated into PROTAC (Proteolysis Targeting Chimera) molecules, the dichloropyridine-cyclopropane moiety can enhance ternary complex formation and degradation efficiency for challenging targets. This represents an exciting new direction for this chemical entity in drug discovery.

In conclusion, 1-(5,6-dichloropyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 2229136-50-7) has emerged as a versatile compound with multiple applications in medicinal chemistry and chemical biology. Its unique structural features continue to inspire innovative research across various therapeutic areas, from antiviral development to targeted protein degradation. As more derivatives are synthesized and evaluated, this scaffold will likely play an increasingly important role in addressing unmet medical needs.

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